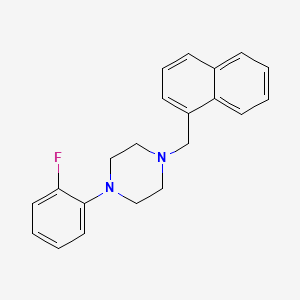

1-(2-fluorophenyl)-4-(1-naphthylmethyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine derivatives hold significant therapeutic potential across a wide range of applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The chemical structure of piperazine, a six-membered nitrogen-containing heterocycle, allows for versatile modifications that can significantly alter its pharmacological properties. Such modifications to the substitution pattern on the piperazine nucleus can result in molecules with varied medicinal potential (Rathi et al., 2016).

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(2-fluorophenyl)-4-(1-naphthylmethyl)piperazine, typically involves strategies that introduce functional groups to the piperazine core to target specific receptors or biological pathways. Common methods include nucleophilic substitution reactions, wherein piperazine acts as a nucleophile to substitute leaving groups in electrophilic substrates, and cross-coupling reactions, which form new carbon-nitrogen bonds to attach various aryl or alkyl groups to the piperazine nucleus. These synthetic routes are crucial for developing compounds with desired pharmacological profiles (Sikazwe et al., 2009).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, a flexible scaffold that can accommodate various substituents, influencing the compound's interaction with biological targets. Structural modifications, such as the introduction of fluorophenyl and naphthylmethyl groups, can enhance the molecule's lipophilicity, molecular stability, and affinity for specific receptors, significantly impacting its pharmacodynamic and pharmacokinetic properties (Chopra et al., 2023).

Chemical Reactions and Properties

Arylpiperazine derivatives, including the compound , undergo various chemical reactions, reflecting their complex interaction with biological systems. These reactions can include N-dealkylation, a common metabolic pathway for arylpiperazine derivatives, which affects their pharmacological activity and bioavailability. Understanding these chemical properties is essential for predicting the behavior of these compounds in biological contexts and for designing molecules with optimal therapeutic effects (Caccia, 2007).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine atoms, for instance, can increase the compound's lipophilicity and stability, making it more suitable for drug development. These physical characteristics are crucial for determining the compound's suitability for different dosage forms and administration routes (Bakhotmah & Al-Otaibi, 2020).

Chemical Properties Analysis

The chemical properties of 1-(2-fluorophenyl)-4-(1-naphthylmethyl)piperazine, such as reactivity, stability under physiological conditions, and interaction with biological molecules, are pivotal in its therapeutic application. The electron-withdrawing fluorine atom and the lipophilic naphthylmethyl group contribute to the compound's ability to penetrate biological membranes and to bind selectively to its target receptors, influencing its efficacy and safety profile as a therapeutic agent (Qiu et al., 2009).

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2/c22-20-10-3-4-11-21(20)24-14-12-23(13-15-24)16-18-8-5-7-17-6-1-2-9-19(17)18/h1-11H,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXMKRYCORIDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(2-chlorophenyl)sulfonyl]-3-ethyl-3-piperidinyl}methanol](/img/structure/B5663104.png)

![ethyl 3,5-dimethyl-2-[(4-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate](/img/structure/B5663120.png)

![N-[2-(1,3-benzodioxol-4-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5663125.png)

![2-[(mesitylmethyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5663126.png)

![N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine](/img/structure/B5663132.png)

![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5663138.png)

![(3R*,4S*)-4-cyclopropyl-1-{[(2-methylbenzyl)thio]acetyl}pyrrolidin-3-amine](/img/structure/B5663149.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5663161.png)

![1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one](/img/structure/B5663176.png)

![N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5663190.png)

![2-(3-phenylpropyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663204.png)